molecular formula C22H26ClN3O2S B3936921 N-{[3-chloro-4-(piperidin-1-yl)phenyl]carbamothioyl}-4-(propan-2-yloxy)benzamide

N-{[3-chloro-4-(piperidin-1-yl)phenyl]carbamothioyl}-4-(propan-2-yloxy)benzamide

Cat. No.: B3936921
M. Wt: 432.0 g/mol
InChI Key: UQDYKCJYANZGOW-UHFFFAOYSA-N
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Description

N-{[3-chloro-4-(piperidin-1-yl)phenyl]carbamothioyl}-4-(propan-2-yloxy)benzamide is a complex organic compound characterized by its unique molecular structure. This compound is known for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. Its chemical properties and reactivity make it a subject of interest for researchers and industrial chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-chloro-4-(piperidin-1-yl)phenyl]carbamothioyl}-4-(propan-2-yloxy)benzamide involves multiple steps, typically starting with the preparation of the core benzamide structure. The process often includes:

    Formation of the Benzamide Core: This step involves the reaction of 4-(propan-2-yloxy)benzoic acid with thionyl chloride to form the corresponding acid chloride.

    Introduction of the Piperidine Group: The acid chloride is then reacted with 3-chloro-4-(piperidin-1-yl)aniline in the presence of a base such as triethylamine to form the desired benzamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{[3-chloro-4-(piperidin-1-yl)phenyl]carbamothioyl}-4-(propan-2-yloxy)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium methoxide, potassium cyanide, dimethyl sulfoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Methoxy derivatives, cyano derivatives.

Scientific Research Applications

N-{[3-chloro-4-(piperidin-1-yl)phenyl]carbamothioyl}-4-(propan-2-yloxy)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-{[3-chloro-4-(piperidin-1-yl)phenyl]carbamothioyl}-4-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to:

    Bind to Enzymes: Inhibit the activity of certain enzymes by forming stable complexes.

    Modulate Receptors: Interact with cellular receptors, altering signal transduction pathways.

    Affect Gene Expression: Influence the expression of genes involved in inflammatory and cancer pathways.

Comparison with Similar Compounds

Similar Compounds

  • **N-{[3-chloro-4-(piperidin-1-yl)phenyl]carbamothioyl}-2-[4-(propan-2-yl)phenoxy]acetamide
  • **N-{[3-chloro-4-(piperidin-1-yl)phenyl]carbamothioyl}-4-(propan-2-yloxy)phenylacetamide

Uniqueness

N-{[3-chloro-4-(piperidin-1-yl)phenyl]carbamothioyl}-4-(propan-2-yloxy)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity

Properties

IUPAC Name

N-[(3-chloro-4-piperidin-1-ylphenyl)carbamothioyl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClN3O2S/c1-15(2)28-18-9-6-16(7-10-18)21(27)25-22(29)24-17-8-11-20(19(23)14-17)26-12-4-3-5-13-26/h6-11,14-15H,3-5,12-13H2,1-2H3,(H2,24,25,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQDYKCJYANZGOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)N3CCCCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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